2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

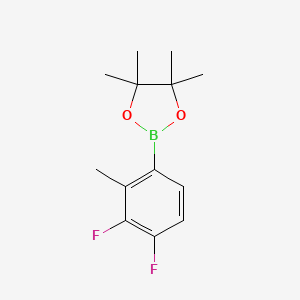

2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions and a methyl group at the 2-position. Its molecular formula is C₁₃H₁₆B₂F₂O₂, with a CAS number of 213211-69-9 . This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as nucleophilic partners for aryl halides. The fluorine substituents enhance electrophilicity at the boron center, while the methyl group introduces steric effects, influencing regioselectivity in coupling reactions .

Properties

IUPAC Name |

2-(3,4-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGTVDVAMFQJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585989 | |

| Record name | 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025707-97-4 | |

| Record name | 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025707-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluoro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

Reactants: 3,4-difluoro-2-methylphenylboronic acid and pinacol.

Conditions: Dehydrating agent (e.g., anhydrous magnesium sulfate), inert atmosphere (e.g., nitrogen or argon).

Procedure: The reactants are mixed and heated to promote the formation of the dioxaborolane ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

-

Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene or ethanol).

Reagents: Palladium catalyst, base.

Conditions: Organic solvent, elevated temperature.

Products: Biaryl compounds.

-

Oxidation: : The boron atom can be oxidized to form boronic acids or borate esters.

Reagents: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate).

Conditions: Aqueous or organic solvent, room temperature to elevated temperature.

Products: Boronic acids, borate esters.

-

Substitution: : The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Reagents: Nucleophiles (e.g., amines, thiols).

Conditions: Organic solvent, room temperature to elevated temperature.

Products: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It is particularly useful in:

- Cross-coupling reactions : It can facilitate the formation of carbon-carbon bonds by acting as a boron source in Suzuki-Miyaura coupling reactions. This is crucial for constructing complex organic molecules .

Material Science

In material science, 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for:

- Polymer synthesis : It is used to develop high-performance polymers with enhanced thermal stability and mechanical properties due to the incorporation of boron into polymer matrices .

Medicinal Chemistry

The compound's fluorinated structure enhances its bioactivity and pharmacokinetic properties:

- Drug development : Its use in the synthesis of pharmaceutical intermediates has been noted. The difluoromethyl group can improve the metabolic stability of drug candidates .

Analytical Chemistry

In analytical applications:

- Chromatography : The compound has been utilized as a derivatizing agent to enhance the detection of certain analytes during chromatographic analysis .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions. The results showed high yields of biaryl compounds under mild conditions, highlighting its potential as a reliable reagent in organic synthesis .

Case Study 2: Polymer Development

Research on the incorporation of this compound into polymer matrices revealed that it significantly improved the thermal stability and mechanical strength of the resulting materials. The findings suggest that boron-containing polymers could have applications in electronics and aerospace industries .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the boron atom, which can form covalent bonds with various nucleophiles. In Suzuki-Miyaura coupling reactions, the boron atom interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds. The fluorine atoms on the phenyl ring can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Fluorinated Derivatives

Fluorine substitution patterns significantly impact reactivity and stability. Key analogs include:

Key Findings :

- Fluorine’s electron-withdrawing nature increases boron’s electrophilicity, improving cross-coupling efficiency .

- Difluoromethyl groups (e.g., 445303-65-1) enhance stability against hydrolysis compared to monofluorinated analogs .

Chlorinated and Methoxy-Substituted Analogs

Halogen and methoxy substituents alter electronic and steric profiles:

Key Findings :

- Methoxy groups (e.g., 334.04 g/mol) donate electron density, slowing transmetalation in cross-coupling but improving selectivity for electron-deficient partners .

- Trichlorophenyl derivatives exhibit low solubility in polar solvents, limiting their utility in aqueous-phase reactions .

Sterically Bulky Derivatives

Bulkier substituents modulate steric effects:

Key Findings :

Biological Activity

The compound 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1025707-97-4) is a boron-containing organic compound with potential applications in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various research studies and reviews.

The structure includes a dioxaborolane ring, which is known for its role in drug design and development due to its ability to form stable complexes with various biological targets.

The biological activity of this compound primarily revolves around its interactions with biological molecules, particularly enzymes and receptors involved in disease processes. The dioxaborolane moiety can influence enzyme activity through reversible covalent bonding, which is a key feature in the design of inhibitors for various biological pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of boron-containing compounds. For instance, dioxaborolanes have been investigated for their ability to inhibit enzymes involved in cancer cell proliferation. The specific compound under discussion has shown promise in preliminary studies as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors .

Study 1: Inhibition of COX-2 Activity

In a recent study focusing on the synthesis of m-aryloxy phenols and their derivatives, compounds similar to this compound were evaluated for their ability to inhibit COX-2. The results indicated that these compounds could significantly reduce COX-2 activity at low micromolar concentrations .

Study 2: Antitumor Activity

Another investigation assessed the antitumor activity of boron-containing compounds against various cancer cell lines. The study found that derivatives of dioxaborolanes exhibited significant cytotoxicity against breast and lung cancer cells. While specific data on the compound were not provided, the structural similarities suggest potential for similar activity .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,4-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be validated?

- Methodology :

- Synthesis : Use Suzuki-Miyaura coupling precursors. React 3,4-difluoro-2-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions in toluene, catalyzed by Pd(dppf)Cl₂. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

- Purification : Isolate via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Confirm purity (>98%) by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (δ 1.3 ppm for pinacol methyl groups, δ 6.8–7.2 ppm for aromatic protons) .

Q. How does the electronic environment of the difluoro-methylphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Substituent Effects : The electron-withdrawing fluorine atoms (meta and para positions) reduce electron density on the boron center, enhancing electrophilicity for transmetalation in Suzuki-Miyaura couplings. Steric hindrance from the 2-methyl group may slow reaction kinetics. Compare coupling rates with non-fluorinated analogs using kinetic studies (UV-Vis monitoring) .

- Validation : Perform Hammett correlation analysis using substituted aryl partners to quantify electronic effects .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodology :

- Stability : Store under inert gas (argon) at –20°C in flame-sealed ampules. Avoid moisture and light to prevent hydrolysis of the dioxaborolane ring. Monitor degradation via ¹¹B NMR (loss of sharp peak at ~30 ppm indicates boronic acid formation) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale syntheses while minimizing boronic ester decomposition?

- Methodology :

- Scale-Up : Use flow chemistry with controlled temperature (25–40°C) and anhydrous solvent delivery (tetrahydrofuran or dioxane). Implement in-line IR spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .

- Mitigating Hydrolysis : Add molecular sieves (3Å) or dehydrating agents (MgSO₄) to the reaction mixture. Optimize pH in aqueous workup (pH 6–7) to minimize boronic acid formation .

Q. What computational methods are effective for modeling the electronic structure and reaction pathways of this dioxaborolane?

- Methodology :

- DFT Studies : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate bond dissociation energies (B–O vs. B–C), HOMO/LUMO distributions, and transition states for cross-coupling. Validate with crystallographic data (e.g., bond lengths from XRD, ~1.36 Å for B–O) .

- Mechanistic Insights : Simulate solvent effects (SMD model) to predict reaction barriers in polar vs. non-polar media .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

- Methodology :

- Data Reconciliation : Systematically vary ligands (e.g., SPhos vs. XPhos), bases (K₂CO₃ vs. CsF), and solvents (DMF vs. toluene). Use design-of-experiments (DoE) to identify critical factors. Analyze by GC-MS or LC-MS for side-product profiling .

- Case Study : Contrast Pd(OAc)₂ with NiCl₂(dppe) catalysts—note that Ni systems may favor homocoupling under oxygen-free conditions, requiring strict anaerobic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.